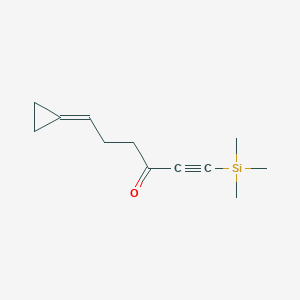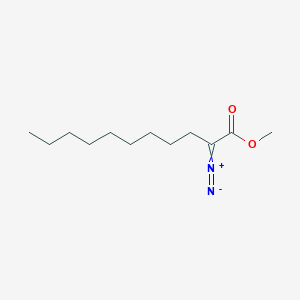
2-Diazonio-1-methoxyundec-1-en-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-1-methoxyundec-1-en-1-olate is a chemical compound with the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.315 g/mol . It is also known by its synonym, methyl-2-diazoundecanoate . This compound is characterized by the presence of a diazonium group and a methoxy group attached to an undec-1-en-1-olate backbone.
Métodos De Preparación
The synthesis of 2-Diazonio-1-methoxyundec-1-en-1-olate typically involves the diazotization of methyl undecanoate. One common method includes the reaction of methyl undecanoate with a diazotizing agent such as sodium nitrite in the presence of an acid like hydrochloric acid . The reaction is carried out at low temperatures to ensure the stability of the diazonium intermediate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-Diazonio-1-methoxyundec-1-en-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and nucleophiles such as halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Diazonio-1-methoxyundec-1-en-1-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological pathways involving diazonium compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-1-methoxyundec-1-en-1-olate involves the reactivity of the diazonium group. This group can participate in electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The methoxy group can also influence the reactivity and stability of the compound by donating electron density through resonance and inductive effects .
Comparación Con Compuestos Similares
2-Diazonio-1-methoxyundec-1-en-1-olate can be compared with other diazonium compounds such as:
2-Diazonio-1-phenylprop-1-en-1-olate: Similar structure but with a phenyl group instead of an undecyl chain.
2-Diazonio-1-methoxy-4-methylpent-1-en-1-olate: Contains a shorter carbon chain and a methyl group.
The uniqueness of this compound lies in its longer carbon chain, which can influence its physical properties and reactivity compared to shorter-chain diazonium compounds.
Propiedades
Número CAS |
176437-56-2 |
|---|---|
Fórmula molecular |
C12H22N2O2 |
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
methyl 2-diazoundecanoate |
InChI |
InChI=1S/C12H22N2O2/c1-3-4-5-6-7-8-9-10-11(14-13)12(15)16-2/h3-10H2,1-2H3 |
Clave InChI |
GJEFILWSSVRFNT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=[N+]=[N-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


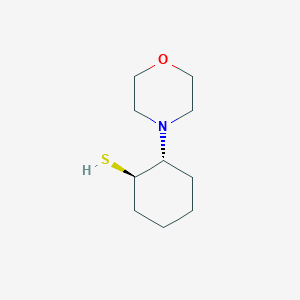
![2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide](/img/structure/B12558930.png)
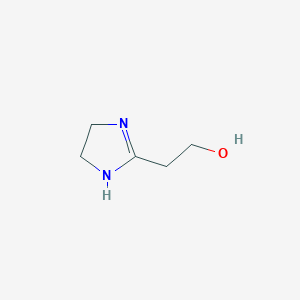
![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)
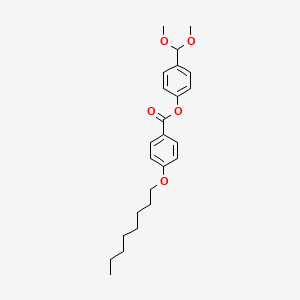
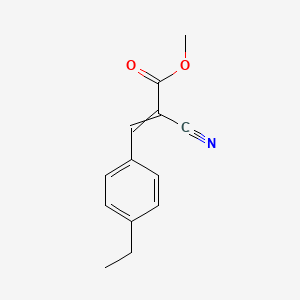
![2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-](/img/structure/B12558949.png)
![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)
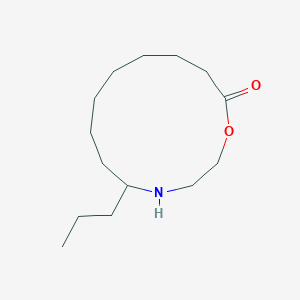
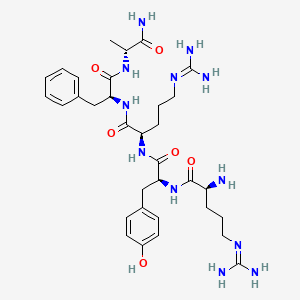
![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-3,3-dimethyl-](/img/structure/B12558981.png)

